molecular formula C16H20N2O4 B2791806 Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318288-60-7

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No. B2791806
CAS RN: 318288-60-7
M. Wt: 304.346
InChI Key: UDUGABBPQCHNJG-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate is a chemical compound . It is also known as EMOA.


Physical And Chemical Properties Analysis

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate has a molecular weight of 304.346. Similar compounds like Ethyl (4-methylbenzoyl)acetate have a boiling point of 244-245 °C (lit.), a density of 1.056 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.5315 (lit.) .

Mechanism of Action

Target of Action

Similar compounds like ethyl (4-methylbenzoyl)acetate have been used in the synthesis of quinoxaline derivatives , suggesting potential interactions with biological targets involved in these pathways.

Mode of Action

It’s known that similar β-keto esters undergo co/mn mediated oxidative coupling reactions with various indole derivatives . This suggests that Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate might interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been involved in oxidative cross-coupling reactions with indoles . This suggests that Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate might influence pathways involving indole derivatives.

Result of Action

The compound’s potential involvement in oxidative cross-coupling reactions with indoles suggests it may influence cellular processes related to these molecules.

properties

IUPAC Name

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-22-14(19)10-13-15(20)17-8-9-18(13)16(21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGABBPQCHNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate

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